Cas no 3105-95-1 ((2S)-piperidine-2-carboxylic acid)

(2S)-Piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a non-proteinogenic amino acid with a six-membered heterocyclic structure. It serves as a key chiral building block in organic synthesis and pharmaceutical applications due to its rigid piperidine ring and carboxylic acid functionality. This compound is particularly valuable in the synthesis of bioactive molecules, including peptidomimetics and alkaloids, where its stereochemistry enhances selectivity. Its stability under physiological conditions makes it suitable for drug development, particularly in central nervous system (CNS) targeting compounds. Additionally, it acts as a precursor for catalysts and ligands in asymmetric synthesis. High purity grades ensure reproducibility in research and industrial processes.
(2S)-piperidine-2-carboxylic acid structure
3105-95-1 structure
商品名:(2S)-piperidine-2-carboxylic acid
CAS番号:3105-95-1
MF:C6H11NO2
メガワット:129.157041788101
MDL:MFCD00005981
CID:43816
PubChem ID:24898330

(2S)-piperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (S)-Piperidine-2-carboxylic acid
    • l(-)-pipecolinic acid
    • (s)-(-)-2-piperidinecarboxylic acid
    • L-HOMOPROLINE
    • L-Pipecolinic acid
    • L-Pipecolic acid
    • H-HoPro-OH
    • H-Homopro-OH
    • L-2-Pipecolinic acid
    • Pipecolic acid, (S)-(-)-
    • S-(-)-Pipecolinic acid
    • : L(-)-Pipecolinic acid
    • (-)-(S)-pipecolic acid
    • H-L-PIP-OH
    • HOMOPROLINE
    • H-PIC(2)-OH
    • h-pip-oh
    • L-HOMOPRO
    • L-PIPECOLATE
    • PIP-OH
    • (S)-(−)-2-Piperidinecarboxylic acid
    • (2S)-piperidine-2-carboxylic acid
    • 7C6A2DED-5E15-4DFB-BF48-F9D231169779
    • L-(-)-pipecolic acid
    • YCP
    • NSC 93089
    • CHEMBL322883
    • S)-2-Piperidinecarboxylic acid
    • EINECS 221-462-1
    • (S)(-)-2-piperidinecarboxylic acid
    • s6302
    • A5640
    • L-Pipecolic acid, puriss., >=99.0% (NT)
    • Q27104171
    • HY-W012734
    • (-)-Pipecolate
    • Piperidine-2-carboxylic acid;H-HoPro-OH
    • AM803674
    • Pipecolic acid, L-(-)-
    • (S)-Pipecolinic acid
    • MFCD00005981
    • PIPECOLIC ACID L-FORM [MI]
    • (S)-piperidine-2-carboxylate
    • CHEBI:30913
    • (S)-Piperidine-2-carboxylicacid
    • NS00074200
    • (-)-PIPECOLINIC ACID
    • EN300-66085
    • 69374CKB33
    • L-Pipecolic acid, Proline homolog., 99%
    • (S)-pipecolic acid
    • (l)-pipecolinic acid
    • DTXSID401035840
    • P1404
    • bmse000237
    • AKOS005258385
    • (S)-2-Piperidinecarboxylic acid
    • Z1033300646
    • (S)-(-)-Pipecolate
    • L-Piperidine-2-carboxylate
    • (S)-2-Piperidinecarboxylate
    • SCHEMBL40185
    • (-)-Pipecolic acid
    • (l)-pipecolic acid
    • Pipecolic acid, (-)-
    • l-piperidine-2-carboxylic acid
    • (S)-(-)-pipecolic acid
    • (S)-Piperidine-2-carboxylic acid;
    • L-(-)-Pipecolinic acid
    • (S)-Pipecolinate
    • UNII-69374CKB33
    • 3105-95-1
    • L-Pipecolic acid, 99% (titration)
    • C00408
    • Q-103016
    • NSC-93089
    • (S)-(-)-2-Piperidinecarboxylate
    • 2-Piperidinecarboxylic acid, (2S)-
    • CS-W013450
    • DS-13286
    • 2(S)-Piperidinecarboxylic acid
    • L-(-)-Pipecolate
    • (S)-pipecolate
    • L-Pipecolinate
    • L-Pipecolic Acid,98%
    • MDL: MFCD00005981
    • インチ: 1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1
    • InChIKey: HXEACLLIILLPRG-YFKPBYRVSA-N
    • ほほえんだ: C1[C@@H](C(O)=O)NCCC1
    • BRN: 81093

計算された属性

  • せいみつぶんしりょう: 128.0712
  • どういたいしつりょう: 129.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 49.3A^2

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.1426 (rough estimate)
  • ゆうかいてん: 272 °C (lit.)
  • ふってん: 265.8°C at 760 mmHg
  • フラッシュポイント: 114.5℃
  • 屈折率: -27 ° (C=4, H2O)
  • すいようせい: 解体
  • PSA: 52.16
  • LogP: 0.54190
  • 酸性度係数(pKa): 2.28(at 25℃)
  • マーカー: 7458
  • ひせんこうど: -27.5 º (c=5, H2O 24 ºC)
  • ようかいせい: 水に溶ける
  • 光学活性: [α]25/D −26.4°, c = 1 in H2O

(2S)-piperidine-2-carboxylic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • セキュリティ用語:S24/25
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

(2S)-piperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D953768-500g
2-Piperidinecarboxylic acid, (2S)-
3105-95-1 97%
500g
$340 2024-06-07
BAI LING WEI Technology Co., Ltd.
482328-1G
L-Pipecolic acid, 98%
3105-95-1 98%
1G
¥ 66 2022-04-26
Cooke Chemical
A6662112-25G
L-Pipecolic acid
3105-95-1 98%
25g
RMB 177.60 2025-02-20
eNovation Chemicals LLC
D488207-500g
L(-)-Pipecolinic acid
3105-95-1 97%
500g
$800 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L80830-100g
H-HoPro-OH
3105-95-1
100g
¥776.0 2021-09-09
Ambeed
A127260-1g
(S)-Piperidine-2-carboxylic acid
3105-95-1 97%
1g
$5.0 2025-02-20
Enamine
EN300-66085-100.0g
(2S)-piperidine-2-carboxylic acid
3105-95-1 95%
100g
$215.0 2023-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L80830-10g
H-HoPro-OH
3105-95-1
10g
¥116.0 2021-09-09
Fluorochem
040065-100g
L-(-)-Pipecolinic acid
3105-95-1 98%
100g
£160.00 2022-03-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4762-1 mL * 10 mM (in DMSO)
L-Pipecolic acid
3105-95-1 99.93%
1 mL * 10 mM (in DMSO)
¥690.00 2022-04-26

(2S)-piperidine-2-carboxylic acid 関連文献

(2S)-piperidine-2-carboxylic acidに関する追加情報

(2S)-Piperidine-2-Carboxylic Acid: A Comprehensive Overview

Introduction to (2S)-Piperidine-2-Carboxylic Acid

Cas No. 3105-95-1, commonly referred to as (2S)-Piperidine-2-carboxylic acid, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique properties and diverse applications in various industries. The molecule, characterized by its piperidine ring structure with a carboxylic acid group at the 2-position, exhibits stereochemistry at the chiral center, making it a valuable asset in asymmetric synthesis and drug development.

Chemical Structure and Properties

The structure of (2S)-Piperidine-2-carboxylic acid consists of a six-membered piperidine ring with a carboxylic acid group attached to the second carbon atom. This configuration imparts the compound with distinct physical and chemical properties. The compound is known for its high purity and stability, which are crucial for its use in pharmaceutical and biotechnological applications.

Recent advancements in analytical techniques have enabled researchers to better understand the stereochemical properties of this compound. For instance, studies using X-ray crystallography have provided insights into the spatial arrangement of atoms, confirming the (2S) configuration. This information is vital for ensuring the correct enantiomer is used in therapeutic applications, as stereochemistry can significantly influence pharmacokinetics and efficacy.

Applications in Pharmaceutical Research

One of the most promising areas of application for (2S)-Piperidine-2-carboxylic acid is in drug discovery and development. The compound serves as a versatile building block for synthesizing bioactive molecules with potential therapeutic benefits. Recent research has highlighted its role in the development of novel antibiotics, anticancer agents, and neuroprotective drugs.

In a groundbreaking study published in *Nature Communications*, researchers demonstrated that derivatives of (2S)-Piperidine-2-carboxylic acid exhibit potent inhibitory activity against key enzymes involved in bacterial resistance mechanisms. This finding underscores the potential of this compound in addressing the global challenge of antibiotic resistance.

Moreover, (2S)-Piperidine-2-carboxylic acid has been utilized as a chiral auxiliary in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. This approach has been instrumental in synthesizing biologically active compounds that are otherwise difficult to obtain through conventional methods.

Role in Biotechnology and Material Science

Beyond pharmaceuticals, (2S)-Piperidine-2-carboxylic acid has found applications in biotechnology and material science. Its ability to form stable complexes with metal ions makes it a valuable component in catalytic systems and metalloenzymes mimics.

Recent studies have explored its use as a ligand in homogeneous catalysis, where it facilitates selective transformations under mild conditions. This property has implications for green chemistry initiatives, as it promotes energy-efficient and environmentally friendly chemical processes.

In material science, derivatives of (2S)-Piperidine-2-carboxylic acid have been employed as precursors for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique porosity and selectivity, making them suitable for gas storage, separation, and catalysis applications.

Environmental Considerations and Safety Profile

The environmental impact of (2S)-Piperidine-2-carboxylic acid has been a topic of interest among researchers. Studies indicate that the compound is biodegradable under aerobic conditions, posing minimal risk to aquatic ecosystems when handled responsibly.

Safety data sheets (SDS) classify this compound as non-toxic when used appropriately. However, like all chemicals, proper handling procedures should be followed to ensure workplace safety. Occupational exposure limits (OELs) have been established based on extensive toxicological studies, providing guidelines for safe usage in industrial settings.

Conclusion: The Future Prospects of (2S)-Piperidine-2-Carboxylic Acid

The versatility and unique properties of (2S)-Piperidine-2-carboxylic acid, along with its stereochemical specificity, continue to drive innovation across multiple disciplines. As research advances, new applications are likely to emerge, further solidifying its position as an essential compound in modern chemistry.

The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into chemical research promises to accelerate the discovery of novel derivatives with enhanced functionality. These advancements will undoubtedly contribute to addressing pressing global challenges while fostering sustainable development.

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